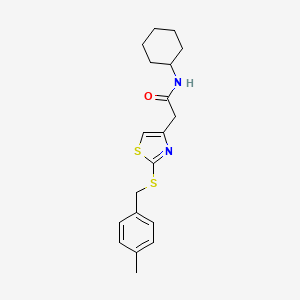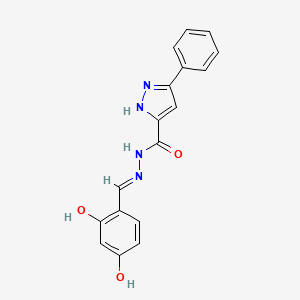
(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could involve looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational methods, but they are usually confirmed through experimental testing .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Potential Therapeutic Applications
- Butyrylcholinesterase Inhibitors: Benzamide derivatives, featuring heterocyclic furan and piperazine rings, have shown considerable inhibition of butyrylcholinesterase enzyme. This is significant because butyrylcholinesterase plays a role in the progression of diseases like Alzheimer's. Two compounds from a study demonstrated low toxicity and considerable enzyme inhibition, suggesting potential therapeutic applications for neurodegenerative diseases (Abbasi et al., 2020).
- Alzheimer’s Disease Treatment: A series of benzamides synthesized as potential therapeutic agents for Alzheimer's disease showed that one particular compound exhibited excellent inhibition against the butyrylcholinesterase enzyme, comparing favorably to a reference standard. This suggests a possible therapeutic effect for Alzheimer’s disease, highlighting the relevance of such compounds in neurodegenerative disease research (Hussain et al., 2016).
Material Synthesis and Chemical Studies
- Novel Fluorescent Scaffolds: The synthesis of novel fluorescent scaffolds incorporating benzo[e]indoline and acrylamide derivatives was demonstrated. These compounds, obtained through reactions of azaheterocyclic enamines, have potential applications in material science, particularly due to their unique optical properties (Buinauskaitė et al., 2012).
- Broad Spectrum Cytotoxic Agents: A focused library development of 2-phenylacrylamides resulted in several compounds with broad-spectrum cytotoxic activity against cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapies (Tarleton et al., 2013).
Bioactivity Studies
- Anti-Fatigue Effects: Benzamide derivatives were studied for their anti-fatigue effects in mice, showing promising results that suggest potential as functional ingredients or pharmaceutical agents to combat fatigue (Wu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDOLCXJORHFF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)






![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)